molecular formula C30H48O9 B1249910 (8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide

(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide

Cat. No. B1249910
M. Wt: 552.7 g/mol
InChI Key: SDUSVHUQNWGNCQ-RRJBRJTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide is a natural product found in Streptomyces platensis with data available.

Scientific Research Applications

Antialgal Properties

  • Research Findings : Compounds structurally related to the queried chemical have demonstrated significant in vitro phytotoxicity against Raphidocelis subcapitata, a microalga used in aquatic tests. This indicates potential use in controlling harmful algal blooms or in aquaculture management.
  • Source : M. DellaGreca et al. (2001) in "Antialgal furano-diterpenes from Potamogeton natans L." published in Phytochemistry. View Source.

Cholesterol Ester Synthesis Inhibition

  • Research Findings : Certain polyacetylenes structurally similar to the queried compound have been isolated from Atractylodes rhizome, which selectively inhibit cholesterol ester synthesis in Chinese hamster ovary cells. This suggests potential applications in managing cholesterol-related disorders.
  • Source : Elyza Aiman Azizah Nur et al. (2020) in "Inhibition of cholesteryl ester synthesis by polyacetylenes from Atractylodes rhizome" published in Bioorganic & medicinal chemistry letters. View Source.

Cytotoxic and Antibacterial Properties

  • Research Findings : Analogous compounds isolated from South China Sea soft coral exhibited moderate cytotoxic activity against selected tumor cell lines and moderate inhibitory effects against bacteria like S. aureus and S. pneumoniae.
  • Source : Min Zhao et al. (2013) in "Cytotoxic and Antibacterial Cembranoids from a South China Sea Soft Coral, Lobophytum sp" published in Marine Drugs. View Source.

Synthesis and Conformational Study

  • Research Findings : Studies on structurally related compounds include synthesis and conformational analysis, suggesting applications in chemical synthesis and structural biology.
  • Source : É. Frank et al. (2008) in "Synthesis and conformational study of P‐heterocyclic androst‐5‐ene derivatives" published in Heteroatom Chemistry. View Source.

Potential Antitumor Promoting Agents

  • Research Findings : Certain diterpenes structurally related to the queried compound have been identified as modifications of the antitumor promotor sarcophytol A, suggesting potential use in cancer research or therapy.
  • Source : G. Greenland and B. Bowden (1994) in "Cembranoid Diterpenes Related to Sarcophytol A From the Soft Coral Sarcophyton trocheliophorum (Alcyonacea)" published in the Australian Journal of Chemistry. View Source.

properties

Product Name

(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide

Molecular Formula

C30H48O9

Molecular Weight

552.7 g/mol

IUPAC Name

[(4E)-7,10-dihydroxy-2-[(2E,4E)-6-hydroxy-7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate

InChI

InChI=1S/C30H48O9/c1-8-23(33)20(4)28-24(38-28)17-29(6,35)14-9-10-18(2)27-19(3)11-12-25(37-21(5)31)30(7,36)15-13-22(32)16-26(34)39-27/h9-12,14,19-20,22-25,27-28,32-33,35-36H,8,13,15-17H2,1-7H3/b12-11+,14-9+,18-10+

InChI Key

SDUSVHUQNWGNCQ-RRJBRJTHSA-N

Isomeric SMILES

CCC(C(C)C1C(O1)CC(C)(/C=C/C=C(\C)/C2C(/C=C/C(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O

Canonical SMILES

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O

Pictograms

Irritant; Health Hazard

synonyms

pladienolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide
Reactant of Route 2
(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide
Reactant of Route 3
(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide
Reactant of Route 4
(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide
Reactant of Route 5
(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide
Reactant of Route 6
(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide

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